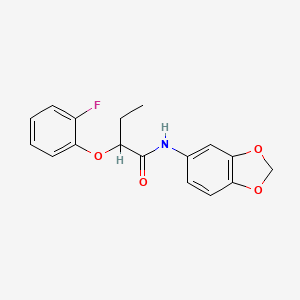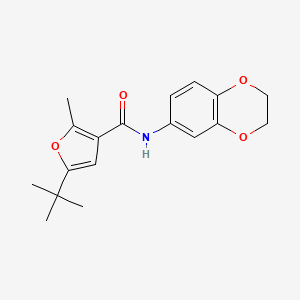![molecular formula C12H18N2O2S B5504727 N-[2-(4-morpholinyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5504727.png)
N-[2-(4-morpholinyl)ethyl]-2-(2-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-[2-(4-morpholinyl)ethyl]-2-(2-thienyl)acetamide often involves multi-step processes including the conversion of aryl/aralkyl organic acids into corresponding esters, hydrazides, and then to the desired compounds. For instance, 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were synthesized through a series of transformations from organic acids to esters, hydrazides, 1,3,4-oxadiazol-2-thiols, and finally to the target compounds using 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide in DMF and sodium hydride (NaH) (Gul et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds within this chemical class can be elucidated using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectrometry. These methods provide detailed information about the molecular framework and functional groups present in the compound, facilitating a deeper understanding of its chemical nature and potential reactivity.
Chemical Reactions and Properties
Compounds related to N-[2-(4-morpholinyl)ethyl]-2-(2-thienyl)acetamide may participate in a variety of chemical reactions, reflecting their potential for pharmacological applications. For example, derivatives with 2-(2-oxo-morpholin-3-yl)-acetamide structures have shown fungicidal activity against Candida and Aspergillus species, indicating the chemical reactivity and biological relevance of these compounds (Bardiot et al., 2015).
Applications De Recherche Scientifique
Antifungal Properties
2-(2-oxo-morpholin-3-yl)-acetamide derivatives, which are structurally related to N-[2-(4-morpholinyl)ethyl]-2-(2-thienyl)acetamide, have been identified as effective fungicidal agents. These compounds exhibit strong antifungal activity against a variety of fungi, including Candida and Aspergillus species. Notably, they have demonstrated in vivo efficacy in reducing fungal load in systemic Candida albicans infections in murine models (Bardiot et al., 2015).
Heterocyclic Chemistry
In heterocyclic chemistry, N-[2-(4-morpholinyl)ethyl]-2-(2-thienyl)acetamide and its derivatives have been used to synthesize various novel compounds. For instance, they have been involved in the synthesis of cyclopenta[c]pyridine derivatives, showcasing their utility in creating complex molecular structures (Dotsenko et al., 2008).
Antimicrobial Evaluation
Derivatives of N-[2-(4-morpholinyl)ethyl]-2-(2-thienyl)acetamide have been studied for their antimicrobial properties. A series of these compounds showed significant activity against selected microbial species, highlighting their potential as antimicrobial agents (Gul et al., 2017).
Anti-Inflammatory Activity
Certain derivatives of N-[2-(4-morpholinyl)ethyl]-2-(2-thienyl)acetamide have shown promising anti-inflammatory activity. For example, compounds synthesized from this chemical structure demonstrated significant inhibition of carrageenan-induced paw edema in albino rats, indicating potential as anti-inflammatory agents (Helal et al., 2015).
Corrosion Inhibition
N-[Morpholin-4-yl(phenyl)methyl]acetamide, a related compound, has been studied as a corrosion inhibitor for mild steel in hydrochloric acid medium. This research indicates the potential application of similar morpholine derivatives in industrial corrosion protection (Nasser & Sathiq, 2016).
Orientations Futures
Propriétés
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c15-12(10-11-2-1-9-17-11)13-3-4-14-5-7-16-8-6-14/h1-2,9H,3-8,10H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBCBQNJJPLODZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(aminosulfinyl)phenyl]-2-methoxybenzamide](/img/structure/B5504644.png)
![ethyl 4-[(6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoate](/img/structure/B5504659.png)
![2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5504669.png)
![N-(3-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5504672.png)
![3-(3-chlorophenyl)-3-{[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}propanoic acid](/img/structure/B5504690.png)

![2-fluoro-6-[phenyl(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B5504706.png)
![N-{2-[3-(aminocarbonyl)piperidin-1-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5504709.png)
![1-(1H-benzimidazol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5504711.png)

![4-{2-[oxo(1-piperidinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5504736.png)
![4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-1(2H)-phthalazinone hydrochloride](/img/structure/B5504740.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5504742.png)
